(3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride (3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1087792-39-9
VCID: VC2987619
InChI: InChI=1S/C10H8ClNO3S/c11-16(13,14)7-9-6-10(12-15-9)8-4-2-1-3-5-8/h1-6H,7H2
SMILES: C1=CC=C(C=C1)C2=NOC(=C2)CS(=O)(=O)Cl
Molecular Formula: C10H8ClNO3S
Molecular Weight: 257.69 g/mol

(3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride

CAS No.: 1087792-39-9

Cat. No.: VC2987619

Molecular Formula: C10H8ClNO3S

Molecular Weight: 257.69 g/mol

* For research use only. Not for human or veterinary use.

(3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride - 1087792-39-9

Specification

CAS No. 1087792-39-9
Molecular Formula C10H8ClNO3S
Molecular Weight 257.69 g/mol
IUPAC Name (3-phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride
Standard InChI InChI=1S/C10H8ClNO3S/c11-16(13,14)7-9-6-10(12-15-9)8-4-2-1-3-5-8/h1-6H,7H2
Standard InChI Key CZHZDZJJGXDCFE-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NOC(=C2)CS(=O)(=O)Cl
Canonical SMILES C1=CC=C(C=C1)C2=NOC(=C2)CS(=O)(=O)Cl

Introduction

Chemical Structure and Properties

(3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride contains an oxazole ring with a phenyl substituent at position 3 and a methanesulfonyl chloride group at position 5. This structural arrangement contributes to its unique chemical behavior and reactivity profile. The compound possesses several well-defined chemical and physical properties, as outlined in Table 1.

Table 1: Key Properties of (3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride

PropertyValue
Molecular FormulaC₁₀H₈ClNO₃S
Average Mass257.688 g/mol
Monoisotopic Mass256.991342
Registry Number (RN)1087792-39-9
ChemSpider ID22370593

The structure features a five-membered heterocyclic oxazole ring containing adjacent oxygen and nitrogen atoms, with the phenyl group attached at the 3-position influencing the electronic distribution throughout the molecule. The methanesulfonyl chloride group (-CH₂SO₂Cl) is particularly significant due to the electrophilic nature of the sulfur atom and the excellent leaving group capability of the chloride ion, which together enable various transformations in organic synthesis .

Synthesis Methods

The synthesis of (3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride typically involves the reaction of 3-phenyl-1,2-oxazole with methanesulfonyl chloride. This process requires specific reaction conditions to achieve optimal yields and purity of the final product.

General Synthetic Approach

The typical synthesis route involves reacting 3-phenyl-1,2-oxazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is conducted in an organic solvent like dichloromethane, with careful temperature control to optimize yield and minimize side reactions.

Reaction Conditions

Table 2: Optimal Reaction Conditions for Synthesis

ParameterConditionPurpose
TemperatureLow temperature (0-5°C)Controls reactivity and minimizes side reactions
SolventDichloromethaneProvides suitable medium for the reaction
BaseTriethylamineNeutralizes HCl formed during the reaction
AtmosphereAnhydrous conditionsPrevents hydrolysis of the sulfonyl chloride group
Reaction TimeVariable (typically several hours)Allows for complete conversion

The synthesis typically requires anhydrous conditions to prevent hydrolysis of the reactive sulfonyl chloride group. After completion, the product is isolated through a series of purification steps, which may include filtration, washing, and recrystallization if necessary.

Reactivity Profile

The reactivity of (3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride is primarily governed by the properties of both the methanesulfonyl chloride group and the oxazole ring. Understanding these reactivity patterns is essential for exploiting the compound's synthetic potential effectively.

Nucleophilic Substitution Reactions

The methanesulfonyl chloride group readily undergoes nucleophilic substitution reactions, where the chloride acts as a leaving group. This reactivity makes the compound particularly valuable for introducing various functionalities into target molecules. The general reaction mechanism can be represented as:

R-Nu + (3-Phenyl-1,2-oxazol-5-yl)CH₂SO₂Cl → (3-Phenyl-1,2-oxazol-5-yl)CH₂SO₂-Nu + Cl⁻

Where R-Nu represents nucleophiles such as amines, alcohols, or thiols.

Oxazole Ring Reactivity

While the methanesulfonyl chloride group dominates the compound's reactivity profile, the oxazole ring also contributes to its chemical behavior. The ring can participate in various transformations, including:

  • Electrophilic aromatic substitution reactions

  • Cycloaddition reactions

  • Coordination with transition metals

  • Ring-opening reactions under specific conditions

The presence of the phenyl substituent at position 3 influences these reactions by affecting the electronic distribution within the oxazole ring.

Applications in Organic Synthesis

(3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride serves as a versatile reagent in organic synthesis, with applications spanning various areas of chemical research and development.

As an Electrophilic Reagent

Application AreaPotential Role
Antimicrobial DevelopmentBuilding block for compounds with antibacterial properties
Anti-inflammatory AgentsScaffold for designing molecules targeting inflammatory pathways
Anticancer ResearchComponent in the synthesis of compounds with potential antitumor activity
CNS Active CompoundsStructural element in neurologically active molecules

In Heterocyclic Chemistry

(3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride contributes significantly to heterocyclic chemistry, enabling the synthesis of complex heterocyclic compounds. The dual reactivity of the oxazole ring and the methanesulfonyl chloride group allows for the construction of elaborate molecular architectures containing multiple heterocyclic components.

Safety MeasureDescription
Personal Protective EquipmentUse appropriate gloves, lab coat, safety goggles, and respiratory protection
VentilationWork in a well-ventilated area or under a fume hood
StorageStore in a cool, dry place, away from moisture and incompatible materials
Waste DisposalFollow institutional and local regulations for proper chemical waste disposal

The compound's reactivity with water and other nucleophiles necessitates careful handling procedures to prevent accidental exposure and ensure laboratory safety.

Comparison with Related Compounds

Comparing (3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride with structurally related compounds provides valuable insights into its unique features and specific applications.

Comparison with Other Sulfonyl Chlorides

Table 5: Comparison with Other Sulfonyl Chlorides

CompoundMolecular FormulaMolecular WeightKey Features
(3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl chlorideC₁₀H₈ClNO₃S257.69 g/molCombines oxazole ring with sulfonyl chloride group
(Dimethyl-1,3-oxazol-5-yl)methanesulfonyl chlorideC₆H₈ClNO₃S209.65 g/molFeatures dimethyl substitution on oxazole ring
Methanesulfonyl chlorideCH₃SO₂Cl114.55 g/molSimple structure, highly reactive

The presence of the oxazole ring in (3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride introduces additional complexity and potential for further functionalization compared to simpler sulfonyl chlorides, making it particularly useful for specialized applications in complex molecule synthesis .

Comparison with (3-Phenyl-1,2-oxazol-5-yl)methanesulfonamide

(3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride is closely related to (3-Phenyl-1,2-oxazol-5-yl)methanesulfonamide, which is formed when the chloride is replaced by an amino group. While the sulfonyl chloride is a reactive intermediate, the sulfonamide represents a more stable derivative with its own range of applications and properties.

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